Longianone

Description

Contextual Overview of Spirocyclic Natural Products in Chemical Biology

Spirocyclic natural products are a diverse group of compounds isolated from various sources, including plants, fungi, and marine organisms. rsc.org Their unique three-dimensional structures often lead to a favorable balance of conformational rigidity and flexibility, which can be advantageous for binding to biological targets. encyclopedia.pubnih.gov This structural characteristic is believed to contribute to their wide range of biological activities, which includes anti-inflammatory, antitumor, and antimicrobial properties. mdpi.com The inherent complexity and chirality of many spirocyclic frameworks make them attractive targets for total synthesis, driving the development of new synthetic methodologies. acs.orgrsc.org

Historical Trajectory of Longianone Discovery and Initial Characterization

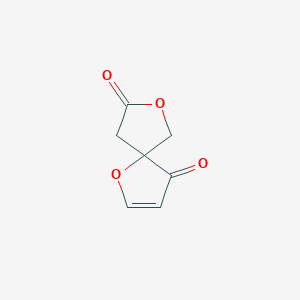

This compound was first isolated from the higher fungus Xylaria longiana. nih.govmdpi.com It is recognized as one of the most structurally simple naturally occurring spirocyclic lactones. mdpi.com The initial characterization of this compound revealed its unusual 1,7-dioxaspiro[4.4]non-2-ene-4,8-dione skeleton. rsc.org Subsequent research focused on elucidating its biosynthetic pathway, which was found to be closely related to that of the well-known fungal toxin, patulin (B190374), originating from 6-methylsalicylic acid. rsc.orgrsc.org The first total synthesis of racemic this compound was achieved by Steel, starting from tetronic acid. rsc.orgrsc.org This was followed by the first stereoselective synthesis, which confirmed the absolute configuration of the natural product. mdpi.comunibo.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O4 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1,7-dioxaspiro[4.4]non-2-ene-4,8-dione |

InChI |

InChI=1S/C7H6O4/c8-5-1-2-11-7(5)3-6(9)10-4-7/h1-2H,3-4H2 |

InChI Key |

VVAVPMFPYRLMED-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCC12C(=O)C=CO2 |

Synonyms |

longianone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Cultivation Methodologies

Fungal Sources and Environmental Niches of Longianone Production

This compound was first discovered and isolated from the higher fungus Xylaria longiana, which remains its primary and most well-documented natural source. encyclopedia.pubnih.govencyclopedia.pubencyclopedia.pubbrill.comunibo.it Xylaria longiana, a member of the Xylariaceae family, is a saprobic fungus, meaning it derives nutrients from decaying organic matter. mushroomexpert.com It typically grows on the decaying wood and bark of hardwood trees, such as oaks, where it causes a soft rot. mushroomexpert.com The fungus is found in various geographical locations, including regions east of the Rocky Mountains in North America. mushroomexpert.com The production of this compound is part of the fungus's secondary metabolism. researchgate.net The genus Xylaria is a well-known producer of a wide array of bioactive secondary metabolites, including polyketides, alkaloids, and terpenoids. researchgate.netintegratedpublications.innih.gov this compound itself is classified as a spiro-bicyclic polyketide. researchgate.net

While Xylaria longiana is the principal fungal producer, literature also identifies this compound as a metabolite produced by the bacterium Pseudomonas syringae. uni-regensburg.de This indicates that the capability to synthesize this specific spirocyclic structure is not limited to the fungal kingdom.

Optimized Cultivation and Fermentation Protocols for Producer Organisms

To study and produce this compound, its source organisms must be cultivated in a controlled laboratory setting. This involves developing specific protocols for growth media and environmental conditions, which can then be scaled up for larger-scale production.

The cultivation of Xylaria species typically involves both solid and liquid media. mycosphere.org Common solid media include Potato Dextrose Agar (PDA), often supplemented with other nutrients like in V8-supplemented PDA. mycosphere.orgnih.gov For liquid fermentation to produce secondary metabolites, various broth formulations are used. Researchers have successfully grown Xylaria species in flasks containing liquid media such as Potato Dextrose Broth (PDB) or Yeast Malt (YM) medium to generate crude extracts for analysis. mycosphere.orgnih.gov

The environmental conditions are critical for successful fungal growth and metabolite production. ucanr.edumdpi.com Optimization of these parameters is key to maximizing the yield of this compound.

Table 1: Examples of Cultivation Parameters for Xylaria and Related Fungi

| Parameter | Condition | Organism/Purpose | Source |

| Medium | Potato Dextrose Agar (PDA) | Cultivation of Xylaria species | mycosphere.org |

| V8-supplemented PDA | Maintenance of P. nodorum (fungus) | nih.gov | |

| Yeast Malt (YM) Medium | Liquid culture for extraction | nih.gov | |

| Modified Fries Liquid Medium | Production of metabolites by P. nodorum | asm.org | |

| Temperature | 20-30 °C | General cultivation of Xylaria spp. | mycosphere.orgnih.gov |

| 25-28 °C | Fermentation of Penicillium for metabolites | google.com | |

| Incubation Time | 3-7 days | Fermentation for metabolite production | google.com |

| 2-6 weeks | Liquid culture for extraction | nih.govasm.org | |

| Aeration | Shaking or stationary culture | Liquid fermentation | asm.org |

Transitioning from small-scale laboratory flasks to large-scale bioreactors is a critical step for producing significant quantities of this compound. This scale-up process is complex and requires careful consideration of engineering principles to maintain a consistent environment for the cells. cytivalifesciences.combiopharminternational.com The primary goal is to achieve comparable cellular growth, metabolism, and productivity across different scales. cytivalifesciences.com

Several key parameters are used as a basis for scaling up aerobic fermentations. The most common criteria include maintaining a constant impeller tip speed (for shear), constant power input per unit volume (P/V), or a constant volumetric oxygen mass transfer coefficient (kLa). biopharminternational.comjmb.or.kr For aerobic organisms like fungi, ensuring adequate oxygen supply is often the most critical factor, making kLa a frequently used parameter for scaling. jmb.or.kr Computational Fluid Dynamics (CFD) can also be employed to model flow patterns and mixing within the bioreactor to identify potential issues like insufficient mixing or short-circuiting of nutrient feeds, ensuring a robust and reliable production process at a larger scale. frontiersin.org

Extraction and Advanced Purification Techniques

Once fermentation is complete, this compound must be extracted from the culture broth and mycelia and then purified to isolate it from other metabolites.

The process typically begins with solvent extraction. The entire culture, or the filtered broth, is extracted multiple times with a water-immiscible or partially miscible organic solvent. google.com Ethyl acetate (B1210297) is a commonly used solvent for this purpose, sometimes in combination with methanol. nih.govasm.orggoogle.com The organic layers are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. nih.gov

This crude extract is a complex mixture of compounds and requires further purification. Advanced chromatographic techniques are essential for isolating this compound. A common multi-step approach is used:

Flash Column Chromatography: The crude extract is first subjected to flash chromatography on a silica (B1680970) gel column. asm.orgacs.org The column is eluted with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in n-hexane, to separate the components based on their affinity for the silica. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): Fractions from the initial column that contain this compound are further purified using HPLC, often with a reversed-phase column (e.g., C18). nih.govresearchgate.net This step provides higher resolution and is crucial for obtaining the pure compound.

Analytical Verification: The purity and identity of the final product are confirmed using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govasm.org

Table 2: General Scheme for Extraction and Purification of this compound

| Step | Technique | Description | Source |

| 1. Extraction | Liquid-Liquid Solvent Extraction | The culture broth is extracted with an organic solvent like ethyl acetate. | nih.govasm.orggoogle.com |

| 2. Concentration | Rotary Evaporation | The solvent is removed under reduced pressure to yield a crude extract. | nih.gov |

| 3. Initial Purification | Flash Column Chromatography | The crude extract is separated on a silica gel column using a solvent gradient. | asm.orgacs.org |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions are further purified on a C18 or similar column to yield pure this compound. | researchgate.net |

| 5. Analysis | LC-MS, NMR | The structure and purity of the isolated compound are confirmed. | nih.govasm.org |

Solvent Extraction Strategies from Fungal Mycelia and Culture Broths

The initial step in isolating this compound involves the extraction from the fungal culture, which can be either the mycelia or the liquid culture broth. Solvent extraction is a primary method used to separate secondary metabolites from fungal biomass. nih.gov For fungi of the Xylaria genus, ethyl acetate has been commonly employed as an effective extraction solvent for obtaining secondary metabolites from both the culture broth and mycelial extracts. nih.govresearchgate.net

The general process involves growing the fungus in a suitable culture medium, after which the fungal mycelia are separated from the broth. Both the mycelia and the broth are then subjected to extraction with an appropriate organic solvent. The choice of solvent is critical and is based on the polarity of the target compound. For compounds like this compound, a solvent of intermediate polarity like ethyl acetate is often effective. The resulting crude extract contains a mixture of various metabolites, from which this compound must be further purified.

| Extraction Parameter | Description | Common Practice for Xylaria Metabolites |

| Source Material | Fungal mycelia and/or culture broth | Both are potential sources of secondary metabolites. |

| Primary Solvent | Organic solvent chosen based on target compound polarity | Ethyl acetate is frequently used. nih.govresearchgate.net |

| Extraction Method | Liquid-liquid extraction or solid-liquid extraction | Dependent on whether the source is the broth or mycelia. |

| Outcome | A crude extract containing a mixture of compounds | Requires further purification to isolate the target compound. |

Chromatographic Separation Methods (e.g., Flash Chromatography, High-Performance Liquid Chromatography (HPLC))

Following solvent extraction, the crude extract undergoes various chromatographic techniques to separate this compound from other co-extracted compounds.

Flash Chromatography:

Flash chromatography is a rapid form of preparative column chromatography that utilizes pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica gel. chromatographyonline.com This technique is often used as an initial purification step to fractionate the crude extract into simpler mixtures. The choice of solvent system (mobile phase) is crucial and is typically optimized using thin-layer chromatography (TLC) to achieve the desired separation. biotage.commit.edu For effective purification, the retention factor (Rf) of the target compound on the TLC plate is ideally adjusted to be between 0.1 and 0.4. biotage.com

High-Performance Liquid Chromatography (HPLC):

For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. ardena.comgilson.com HPLC offers high resolution and is capable of separating structurally similar compounds. thermofisher.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is a common mode used for the purification of many fungal secondary metabolites. gilson.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. rochester.edu

| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation |

| Flash Chromatography | Silica gel | A mixture of organic solvents (e.g., hexane, ethyl acetate) | Adsorption |

| Preparative HPLC | Typically C18-bonded silica (Reversed-Phase) | A gradient of polar solvents (e.g., water/acetonitrile) | Partitioning |

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues such as irreversible adsorption of the sample. mdpi.comnih.gov This method is particularly useful for the preparative separation of natural products. mdpi.comsemanticscholar.org High-Speed Countercurrent Chromatography (HSCCC), a form of CCC, has been successfully applied to the preparative separation of various fungal metabolites, including other spirobisnaphthalenes. nih.gov The technique relies on the partitioning of the solute between two immiscible liquid phases. The selection of a suitable biphasic solvent system is critical for a successful separation and is based on the partition coefficient (K) of the target compounds. nih.gov

Crystallization Protocols for Pure Compound Isolation

The final step in obtaining pure this compound is often crystallization. After purification by chromatographic methods, the fractions containing the pure compound are concentrated, and the compound is induced to crystallize from a suitable solvent or a mixture of solvents. Crystallization is a powerful technique for achieving a high degree of purity. For fungal secondary metabolites, obtaining a crystalline form is also crucial for structure elucidation by X-ray crystallography. nih.gov The process involves dissolving the purified compound in a minimal amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Alternatively, a solvent in which the compound is poorly soluble can be slowly added to a solution of the compound in a good solvent to induce crystallization.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic analysis formed the foundation for deducing the planar structure and connectivity of Longianone. Techniques including NMR, HRMS, and IR spectroscopy provided critical, complementary data.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the carbon skeleton and proton environments of this compound. numberanalytics.comresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra revealed the number and types of protons and carbons, while two-dimensional (2D) techniques established their connectivity. nih.gov

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, and the coupling patterns reveal adjacent protons. Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom, with chemical shifts indicating their functionalization, such as belonging to a carbonyl group, an alkene, or an aliphatic chain. libretexts.orgsavemyexams.com

Detailed analysis of 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the unambiguous assignment of all proton and carbon signals.

COSY experiments identified proton-proton (H-H) coupling networks, revealing which protons are adjacent to one another.

HSQC spectra correlated each proton signal with the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the relative stereochemistry by identifying protons that are close to each other in space. uni-regensburg.de

The comprehensive NMR data for this compound are summarized in the tables below. acs.org

Interactive ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2a | 2.94 | dd | 18.0, 3.0 | 1H |

| H-2b | 2.65 | d | 18.0 | 1H |

| H-4a | 2.82 | dd | 17.5, 6.5 | 1H |

| H-4b | 2.40 | d | 17.5 | 1H |

| H-5 | 4.95 | m | 1H | |

| H-8 | 6.20 | d | 3.0 | 1H |

Interactive ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 174.5 |

| C-2 | 38.0 |

| C-4 | 42.1 |

| C-5 | 75.8 |

| C-6 | 98.5 |

| C-8 | 125.0 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. numberanalytics.commeasurlabs.com For this compound, HRMS analysis yielded a molecular formula of C₇H₆O₄. brill.com This information was fundamental in the early stages of structure elucidation, providing the exact number of carbon, hydrogen, and oxygen atoms and complementing the data obtained from NMR spectroscopy.

Furthermore, the fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. chemguide.co.ukresearchgate.net The molecular ion (M+) and its fragments can suggest the presence of specific substructures, such as lactone rings, by showing characteristic losses.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations like stretching and bending. bellevuecollege.eduutdallas.edu The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com

Notable peaks in the IR spectrum include:

A strong absorption band around 1780 cm⁻¹ , indicative of a γ-lactone carbonyl group (C=O stretch).

Another strong absorption around 1740 cm⁻¹ , corresponding to an α,β-unsaturated γ-lactone carbonyl group.

Absorptions in the region of 1640 cm⁻¹ are attributed to the carbon-carbon double bond (C=C stretch) within the unsaturated lactone ring. libretexts.orglibretexts.org

These data provided direct evidence for the two lactone rings and the double bond that are key features of the this compound structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound exhibits a UV absorption maximum (λmax) characteristic of an α,β-unsaturated lactone system, which is a chromophore that absorbs UV light. This spectroscopic data further supports the presence of the conjugated double bond and carbonyl group identified by IR and NMR spectroscopy.

X-ray Crystallography for Absolute and Relative Configuration Confirmation

While spectroscopic methods are excellent for determining the connectivity of atoms, X-ray crystallography provides the most definitive evidence for the three-dimensional structure, including both the relative and absolute configuration of chiral centers. researchgate.netresearchgate.net The absolute configuration of a molecule describes the specific spatial arrangement of its atoms, distinguishing it from its mirror image (enantiomer). libretexts.org

Although direct X-ray crystallographic data for the natural product this compound itself is not commonly cited, the absolute configuration of closely related synthetic intermediates or the final synthetic product has been confirmed using this technique. uni-regensburg.de This analysis provides an unambiguous assignment of the stereochemistry at the chiral centers, confirming the spatial orientation of the substituents. mit.edu The stereoselective total synthesis of this compound ultimately confirmed its absolute configuration as (S)-(-)-longianone. nih.govunibo.itresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pubnumberanalytics.com It is a powerful tool for determining the absolute configuration of compounds in solution. faccts.de

The experimental ECD spectrum of this compound can be compared with theoretical spectra calculated for the possible enantiomers using computational methods like time-dependent density functional theory (TD-DFT). A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration. dntb.gov.ua This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. nih.gov For this compound and related natural products, ECD analysis has served as a crucial method for confirming the absolute stereochemistry established through synthesis. researchgate.net

Computational Support for Spectroscopic Data Interpretation and Stereochemical Assignment (e.g., TDDFT-ECD calculations)

The determination of a chiral molecule's absolute configuration is a critical final step in its structural elucidation. While initial spectroscopic analysis of this compound established its connectivity as 1,7-dioxaspiro nih.govnih.govnon-2-ene-4,8-dione and confirmed it was optically active, the absolute stereochemistry at its single chiral spiro-center (C-5) was not determined upon its initial isolation. researchgate.nettechnologynetworks.com In modern natural product chemistry, the comparison of experimental Electronic Circular Dichroism (ECD) spectra with quantum chemical calculations has become a powerful and routine tool for the unambiguous assignment of absolute configuration. nih.gov

The final step is the comparison of the computed ECD spectra for each potential enantiomer with the experimentally measured spectrum of the natural product. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. nih.govnih.gov Various DFT functionals (such as B3LYP, CAM-B3LYP, PBE0) and basis sets (like SVP, TZVP) are employed, often in combination with a solvent model (e.g., Polarizable Continuum Model, PCM) to better simulate experimental conditions. nih.govmdpi.com

To illustrate the typical output of such a calculation, the table below shows hypothetical TDDFT-ECD data for the (5S)-Longianone enantiomer.

Table 1. Representative Calculated TDDFT-ECD Data for a Hypothetical (5S)-Longianone Conformer.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Rotatory Strength (R) in 10-40 cgs units |

|---|---|---|---|

| 1 | 3.75 | 330 | +15.2 |

| 2 | 4.28 | 290 | -25.8 |

| 3 | 5.17 | 240 | +5.4 |

| 4 | 5.90 | 210 | -40.1 |

While TDDFT-ECD calculation is a primary tool for stereochemical assignment, the absolute configuration of naturally occurring (-)-Longianone was ultimately confirmed as (5S) through the first stereoselective total synthesis. researchgate.netmdpi.com This synthetic approach unequivocally established the spatial arrangement of the molecule by building it from precursors of known chirality. Computational studies using DFT were also employed to provide insight into the reaction mechanisms of synthetic strategies toward the this compound core. researchgate.net

Biosynthetic Pathway Elucidation

Identification of Primary Precursor Molecules

The primary building block for the Longianone scaffold has been unequivocally identified as 6-methylsalicylic acid (6-MSA). rsc.org This aromatic compound is a common intermediate in fungal polyketide metabolism. The biosynthesis of 6-MSA itself begins with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA. nih.gov This reaction is catalyzed by a large, multifunctional enzyme known as a Type I polyketide synthase (PKS). The PKS iteratively adds the malonyl-CoA units to the growing acetyl-CoA starter, ultimately leading to the formation and release of the 6-MSA core, which then enters the specific pathway toward this compound. nih.gov

Postulated Biosynthetic Cascade and Key Enzymatic Transformations

Following the formation of 6-MSA, a series of enzymatic modifications, including hydroxylations, decarboxylation, and oxidations, transforms the initial aromatic ring into a cascade of reactive intermediates. While the precise enzymatic steps for this compound are not as exhaustively detailed as for its isomer, patulin (B190374), a proposed pathway can be inferred based on shared intermediates and chemical logic.

The biosynthetic route from 6-MSA is believed to proceed through several intermediates common to the patulin pathway before diverging. A key mechanistic step proposed in the formation of the this compound structure is an intramolecular oxa-Michael addition/lactonization sequence. acs.org This type of reaction is a known strategy in polyketide biosynthesis for forming heterocyclic rings. researchgate.netrsc.org

In this proposed sequence, an intermediate molecule containing both a hydroxyl group and a conjugated keto-enoate system undergoes a cyclization reaction. The hydroxyl group acts as a nucleophile, attacking the electron-deficient double bond of the keto-enoate in a conjugate addition. This cyclization forms the core lactone ring structure characteristic of this compound. acs.org While this specific mechanism for this compound's biosynthesis is supported by its successful application in chemical synthesis, its definitive confirmation in vivo awaits further enzymatic studies. acs.org

Comparative Biosynthesis with Related Fungal Metabolites

The biosynthesis of this compound is intimately linked with that of patulin, isopatulin, and (Z)-ascladiol, all of which share 6-MSA as a common precursor. rsc.orgacs.org The metabolic pathways for these compounds represent a branch point in fungal secondary metabolism, where a common set of early intermediates can be shunted towards different final products.

The patulin pathway is the most extensively studied of these and serves as a valuable model for understanding this compound formation. After 6-MSA, the patulin pathway proceeds through a series of well-characterized intermediates.

Table 1: Key Intermediates in the Patulin Biosynthetic Pathway

| Intermediate Compound | Role in Pathway |

|---|---|

| m-Cresol | Formed after decarboxylation of 6-MSA |

| Gentisyl alcohol | A key hydroxylated intermediate |

| Gentisaldehyde | Oxidation product of gentisyl alcohol |

| Isoepoxydon | Formed via epoxidation, a crucial branching point |

| Phyllostine | An intermediate in the patulin pathway |

| Neopatulin | A precursor to the final lactone structure |

This table outlines the major steps in the related patulin pathway, which shares its initial precursor with this compound. nih.govresearchgate.net

This compound's pathway is believed to diverge from the patulin pathway, likely at the stage of a common, highly reactive intermediate such as isoepoxydon. Different enzymatic processing of this intermediate, particularly the enzymes controlling subsequent cyclization and oxidation steps, dictates whether the fungus produces this compound or proceeds down the canonical pathway to patulin and its direct relatives like isopatulin and (Z)-ascladiol. acs.org

Genetic and Enzymatic Characterization of Biosynthetic Gene Clusters (BGCs)

The production of secondary metabolites like this compound is orchestrated by a set of genes physically grouped together on the fungal chromosome in what is known as a biosynthetic gene cluster (BGC). frontiersin.org Fungi of the Xylaria genus are known to possess a rich and diverse array of BGCs, indicating a sophisticated capacity for producing complex natural products. biorxiv.orgnih.gov

While the specific BGC for this compound in Xylaria longiana has not been explicitly isolated and characterized in published literature, its existence is a certainty based on established principles of fungal secondary metabolism. frontiersin.org The identification of this cluster would typically involve sequencing the genome of X. longiana and using bioinformatic tools like antiSMASH to predict the locations of BGCs. mdpi.com

Given that the pathway begins with 6-MSA, the this compound BGC is expected to contain a gene for a 6-methylsalicylic acid synthase (6-MSAS), a type of iterative non-reducing polyketide synthase (NR-PKS). nih.gov By searching the genome for homologs of known 6-MSAS and patulin pathway genes, researchers can pinpoint the candidate BGC responsible for this compound production. Subsequent gene cloning and heterologous expression in a suitable host organism, such as Aspergillus oryzae or yeast, would be used to confirm the function of the gene cluster and its constituent genes. nih.gov

The this compound BGC is predicted to encode a suite of enzymes necessary to convert 6-MSA into the final product. The functional characterization of these enzymes involves expressing their corresponding genes in a heterologous host and assaying the purified proteins for catalytic activity with putative substrates.

Table 2: Predicted Enzyme Classes in the this compound Biosynthetic Gene Cluster

| Enzyme Class | Predicted Function in this compound Biosynthesis |

|---|---|

| Polyketide Synthase (PKS) | Specifically, a 6-methylsalicylic acid synthase (6-MSAS) responsible for synthesizing the 6-MSA precursor from acetyl-CoA and malonyl-CoA. nih.gov |

| Monooxygenases/Dioxygenases | Cytochrome P450s or other oxidoreductases that catalyze key hydroxylation and epoxidation steps on the aromatic ring and its side chain. nih.gov |

| Decarboxylases | Responsible for removing a carboxyl group from an early intermediate, a critical step in rearranging the carbon skeleton. |

| Dehydrogenases/Reductases | Enzymes that perform redox transformations, modifying hydroxyl and carbonyl groups throughout the biosynthetic cascade. |

| Cyclases/Lactonases | Potentially a dedicated enzyme that catalyzes the key intramolecular oxa-Michael addition and subsequent lactonization to form the final ring system. acs.org |

This table summarizes the types of enzymes expected to be encoded within the this compound BGC based on the known chemistry of its biosynthesis and comparison with related pathways.

The central enzyme is the Polyketide Synthase (PKS) that produces 6-MSA. Following this, a series of oxidoreductases are required to tailor the core structure. The functional characterization of the specific cyclase or lactonase that performs the proposed oxa-Michael reaction would be a critical step in confirming the postulated biosynthetic mechanism.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to Longianone

The journey to synthesize this compound has been marked by a series of pioneering efforts, formal syntheses establishing key intermediates, and the development of stereoselective routes to control its chiral centers.

Pioneering Total Syntheses and Historical Developments

The first total synthesis of racemic this compound was reported by Steel, commencing from tetronic acid. rsc.org A key feature of this initial route was the construction of the spirocyclic system through the cyclization of a vinyl radical. researchgate.netpublish.csiro.au This was achieved by generating the radical from a terminal acetylene (B1199291) using tributyltin hydride (Bu₃SnH), followed by ozonolysis of the resulting exocyclic methylene (B1212753) group to yield dihydrothis compound. researchgate.netpublish.csiro.au This intermediate was then converted to this compound. publish.csiro.au

Later developments in the total synthesis of this compound have explored alternative methods for the crucial spirocyclization and final oxidation steps. For instance, a divergent route starting from a furan (B31954) diol has been developed. acs.orguoc.gr This approach features an unprecedented intramolecular oxa-Michael reaction promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to form the spirocyclic core. acs.orguoc.gr The final step in this synthesis involved the oxidation of dihydrothis compound to this compound using stabilized 2-iodoxybenzoic acid (IBX). acs.orguoc.gr

Formal Syntheses of this compound

Formal syntheses, which culminate in a known precursor to the final target, have also significantly contributed to the field. A notable formal synthesis of (±)-Longianone has been achieved through a strategy centered on acyl radical cyclization. publish.csiro.aupublish.csiro.au This approach involves the generation of an ether-tethered acyl radical directly from its corresponding aldehyde. publish.csiro.au The subsequent cyclization with a β-alkoxyacrylate acceptor forms the characteristic 1,7-dioxaspiro[4.4]nonane-4,8-dione system of dihydrothis compound. publish.csiro.aupublish.csiro.au The preparation of dihydrothis compound, which has been previously converted to this compound, completes the formal synthesis. researchgate.netpublish.csiro.au Another formal synthesis applied a ketyl radical cyclization strategy, starting from (R)-1,2-isopropylideneglycerol to create densely functionalized furan heterocycles that are precursors to this compound. nih.gov

| Formal Synthesis Approaches to this compound | | Starting Material | Key Reaction | Intermediate Achieved | Reference | | :--- | :--- | :--- | :--- | :--- | | Acyl Radical Cyclization | Aldehyde precursor | Acyl radical cyclization with β-alkoxyacrylate | Dihydrothis compound | publish.csiro.aupublish.csiro.au | | Ketyl Radical Cyclization | (R)-1,2-isopropylideneglycerol | Ketyl radical cyclization | Densely functionalized furan heterocycles | nih.gov |

Stereoselective and Enantioselective Synthetic Routes

The absolute configuration of naturally occurring this compound was confirmed through its stereoselective total synthesis. encyclopedia.pub The first enantioselective total synthesis of (S)-(-)-Longianone was a significant milestone, providing unambiguous proof of its stereochemistry. uohyd.ac.inresearchgate.net This synthesis utilized a stereoselective approach to control the formation of the chiral centers within the molecule. researchgate.netresearchgate.net The development of such enantioselective routes is crucial for accessing specific stereoisomers of complex molecules like this compound. numberanalytics.com These strategies often rely on the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. numberanalytics.com

Key Methodologies Employed in this compound Construction

The construction of this compound's spirocyclic framework has been a focal point of synthetic efforts, with acyl radical cyclizations and intramolecular oxa-Michael additions emerging as powerful tools.

Acyl Radical Cyclization Strategies

Acyl radical cyclizations have proven to be a versatile method for constructing the core of this compound. rsc.orgsioc-journal.cn In this strategy, an acyl radical is generated, typically from an aldehyde or a selenoester, and undergoes an intramolecular addition to an acceptor molecule. publish.csiro.auorganic-chemistry.org For the formal synthesis of (±)-Longianone, an ether-tethered acyl radical was generated from an aldehyde and cyclized onto a β-alkoxyacrylate. publish.csiro.au This reaction forms the 1,7-dioxaspiro publish.csiro.aupublish.csiro.aunonane-4,8-dione skeleton. publish.csiro.au

A challenge in acyl radical cyclizations is the potential for competing decarbonylation. rsc.org Computational studies, including density functional theory (DFT) calculations, have been employed to gain insight into the kinetics and transition states of these cyclizations, helping to predict and control the reaction outcomes. publish.csiro.aursc.org These studies have shown that 5-exo cyclizations are generally favored. rsc.org

| Acyl Radical Cyclization in this compound Synthesis | | Radical Precursor | Radical Acceptor | Key Outcome | Challenges | Reference | | :--- | :--- | :--- | :--- | :--- | | Aldehyde | β-alkoxyacrylate | Formation of 1,7-dioxaspiro publish.csiro.aupublish.csiro.aunonane-4,8-dione | Competitive decarbonylation | publish.csiro.au | | Selenoester | (Intended) | Instability of intermediates | Unsuccessful application | publish.csiro.au |

Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael addition represents another key strategy for the synthesis of this compound's spirocyclic system. acs.orgmdpi.com This reaction involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl compound. arkat-usa.org In a divergent synthesis of this compound, a TBAF-promoted intramolecular oxa-Michael addition to a conjugated keto enoate was a pivotal step. acs.orguoc.gr This reaction successfully constructed the spirocyclic core, leading to the formation of dihydrothis compound. acs.orguoc.gr The development of catalytic and enantioselective versions of the oxa-Michael reaction has broadened its applicability in the synthesis of complex cyclic ethers. nih.gov Both Brønsted and Lewis acids have been shown to catalyze such reactions, often under mild conditions. arkat-usa.org

Exploration of this compound's Chemical Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: a conjugated enone, a lactone, and a ketone within a unique spirocyclic framework. Understanding these reactive sites is key to its potential derivatization and biological mode of action.

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of organic synthesis for creating molecular diversity. solubilityofthings.comnumberanalytics.com For this compound, several such transformations can be envisaged based on its structure.

A documented derivatization is the hydrogenation of naturally occurring this compound, which reduces the alkene double bond to yield dihydrothis compound. researchgate.net Another reported reaction involves treating a synthetic intermediate with N-Bromosuccinimide (NBS) in an aqueous solution, which leads to the formation of a semi-acetal, demonstrating a transformation of the furanone system. uni-regensburg.de

Other potential interconversions, based on the known chemistry of the functional groups present, include:

Reduction of the ketone: The ketone at the C8 position could be selectively reduced to a secondary alcohol using appropriate reducing agents.

Formation of imines or oximes: The C8 ketone could react with amines or hydroxylamine (B1172632) to form the corresponding imine or oxime derivatives.

Modification of the enone: The conjugated system is susceptible to Michael addition, where nucleophiles can add to the β-carbon of the double bond.

The 1,7-dioxaspiro researchgate.netresearchgate.netnonane system forms the core of this compound. csic.esencyclopedia.pub The stability of this spiroketal is a crucial aspect of its chemistry. While extensive studies on the specific reactivity of this compound's spirocyclic system are not widely reported, the successful synthesis of the molecule through various routes without its decomposition suggests it is a relatively stable framework.

However, related spiro-butenolide compounds, such as the lambertellols, are known to interconvert between diastereomers. unibo.it This process occurs via a retro-Michael reaction of the carboxyl group, followed by a re-Michael addition from the opposite face of the double bond. unibo.it Such a pathway could potentially be accessible to isomers of this compound or its derivatives under certain conditions. The synthesis of various strained spirocyclic systems has been a focus of research, revealing unique reaction pathways, though these often involve smaller, more strained rings than that found in this compound. nih.gov

The lactone and alkene moieties in this compound are primary sites for chemical modification.

Alkene Moiety: The carbon-carbon double bond in the butenolide ring is a key reactive site. As previously mentioned, a well-documented selective reaction is its hydrogenation. The catalytic hydrogenation of this compound successfully produces dihydrothis compound, demonstrating that the alkene can be reduced without affecting the ketone or lactone carbonyls under specific conditions. researchgate.net This α,β-unsaturated system also makes the molecule a potential Michael acceptor, susceptible to nucleophilic attack. unibo.it

Lactone Moiety: The γ-lactone ring is an ester and thus susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening to form a γ-hydroxy carboxylic acid. This reaction would significantly alter the structure and properties of the molecule. Furthermore, the lactone carbonyl could potentially be reduced using powerful reducing agents like lithium aluminum hydride, which would likely also reduce the ketone function, leading to a diol. imperial.ac.uk Specific studies detailing these selective modifications on this compound itself are limited in the literature, but they represent plausible synthetic transformations.

Structure Activity Relationship Sar Investigations

Design and Synthesis of Longianone Analogs and Derivatives for SAR Studies

The foundation of any Structure-Activity Relationship (SAR) study lies in the ability to generate a library of analogs based on a lead compound. In the case of this compound, while specific SAR-focused synthetic campaigns are not widely reported, the total synthesis of the natural product itself has been achieved, laying the groundwork for future analog production.

A divergent synthesis approach has been successfully employed to prepare not only this compound but also the biosynthetically related mycotoxins isopatulin and (Z)-ascladiol from a common furan (B31954) diol precursor. acs.orgnih.gov A key step in the synthesis of this compound involves the formation of dihydrothis compound. uoc.grresearchgate.net One reported method features an intramolecular oxa-Michael reaction to form the spirocyclic core, followed by the oxidation of dihydrothis compound to yield this compound. acs.orguoc.gr

The first enantioselective total synthesis of (S)-(-)-Longianone further solidified the understanding of its absolute stereochemistry and provides a pathway to stereochemically pure material for biological evaluation. unibo.itresearchgate.net These synthetic routes, summarized in the table below, could theoretically be adapted to produce analogs by modifying the starting materials or introducing functional groups at various stages of the synthesis. However, to date, the synthesis of a dedicated library of this compound derivatives for the explicit purpose of SAR studies has not been described in the available literature.

| Synthetic Route Highlights for this compound | Key Transformations | Significance |

| Divergent Synthesis | Intramolecular oxa-Michael reaction of a conjugated keto enoate. | Allows for the synthesis of this compound and related mycotoxins from a common intermediate. acs.orgnih.gov |

| Oxidation of dihydrothis compound. | A crucial final step to introduce the double bond present in the natural product. acs.orguoc.gr | |

| Enantioselective Total Synthesis | Stereoselective reactions to establish the chiral center. | Confirmed the absolute (S)-(-) configuration of the natural product and enables access to a single enantiomer. unibo.itresearchgate.net |

Mapping Structural Features to Modulatory Effects on Biological Systems

Detailed studies mapping the specific structural features of the this compound scaffold to its effects on biological systems are currently limited. The biological activity of this compound itself has not been extensively characterized. However, broader studies on the class of spirocyclic compounds and metabolites from the Xylaria genus provide a general context for its potential biological profile.

Metabolites isolated from various Xylaria species have been shown to possess a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antifungal properties. nih.govmdpi.comnih.gov Similarly, the class of spirocyclic lactones, to which this compound belongs, is known for exhibiting cytostatic and antibacterial activities. encyclopedia.pubnih.gov This suggests that the spirocyclic lactone motif within this compound could be a key contributor to potential bioactivity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, specific pharmacophoric elements have not been experimentally identified through detailed biological studies. However, an analysis of its structure allows for the postulation of potential key features.

The this compound scaffold possesses several features that could be critical for biological interactions:

The Lactone Ring: This functional group is a common feature in many biologically active natural products and can act as a hydrogen bond acceptor.

The Spirocyclic Core: The rigid, three-dimensional structure imparted by the spiro-center could be crucial for orienting other functional groups for optimal binding to a biological target. rsc.org

The α,β-Unsaturated Carbonyl System: This Michael acceptor could potentially react covalently with nucleophilic residues (such as cysteine) in biological macromolecules, a mechanism of action for some bioactive compounds.

These potential pharmacophoric elements are presented in the table below. It must be emphasized that their role in any biological activity of this compound is currently hypothetical and awaits experimental validation.

| Structural Feature of this compound | Potential Pharmacophoric Role |

| Lactone Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Ether Oxygen Atoms | Hydrogen Bond Acceptor |

| α,β-Unsaturated System | Michael Acceptor (potential for covalent bonding) |

| Spirocyclic Scaffold | Rigid framework for defined 3D orientation |

Stereochemistry is a critical factor in the biological activity of many natural products. nih.gov The first enantioselective total synthesis of this compound confirmed that the naturally occurring isomer is (S)-(-)-Longianone. encyclopedia.pub This provides a crucial piece of information for any future biological studies, as it is common for different enantiomers of a chiral molecule to exhibit vastly different biological activities.

However, at present, there are no published studies that have investigated the biological effects of the (R)-(+)-enantiomer of this compound or other diastereomers. Therefore, the influence of this compound's stereochemistry on its potential biological modulations remains an open area for investigation. The availability of a synthetic route to the unnatural enantiomer would be essential for such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

A search of the scientific literature reveals no specific QSAR studies that have been conducted on this compound or its derivatives. The development of a robust QSAR model would require a dataset of structurally diverse this compound analogs with corresponding biological activity data, which, as previously noted, is not currently available. While QSAR studies have been performed on other classes of spirocyclic compounds, these models are not directly applicable to this compound without specific data. nih.govresearchgate.net

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule and their relative energies, is crucial for understanding how a molecule interacts with its biological target. nih.govrsc.org The three-dimensional shape of a molecule like this compound is fundamental to its potential biological activity.

Despite its importance, specific conformational analysis studies for this compound and an ensuing correlation with a biological profile have not been reported in the literature. Such studies would be instrumental in understanding the preferred three-dimensional structure of the molecule in solution and could provide insights into how it might fit into a receptor's binding site. General conformational studies on related spiro-bicyclic systems have been performed, but these are not specific to the this compound scaffold. cdnsciencepub.com

Biological Activity Profiles and Mechanistic Elucidations Pre Clinical Focus

In Vitro Biological Screening Paradigms

In vitro studies are fundamental in the initial assessment of a compound's biological activity, utilizing cell cultures or isolated biological components to investigate specific effects under controlled laboratory conditions. These paradigms allow for focused analysis of cellular and biochemical interactions.

Cellular Proliferation and Viability Assays (e.g., within specific cell lines)

Cellular proliferation and viability assays are crucial for evaluating the potential cytotoxic or growth-inhibitory effects of a compound on various cell types, including cancer cell lines. These assays measure the number of viable cells after exposure to the compound, often determining metrics such as IC50 values (the concentration of a substance required to inhibit 50% of a specific biological or biochemical function). lonza.com

Research indicates that Longianone and related compounds have shown cytotoxicity against human cancer cell lines. One study reported IC50 values ranging from 71 to 607 µM for new diterpene derivatives, which include this compound, against human cancer cell lines. core.ac.uk Extracts from Xylaria species, which can contain this compound, have demonstrated varying degrees of cytotoxicity against different human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer), as well as the normal cell line PNT2. mdpi.comnih.gov The cytotoxicity exhibited a range from broad spectrum to specific activity depending on the cell line tested. mdpi.comnih.gov For instance, extracts from Xylaria subintraflava SWUF16-11.1 showed significant inhibition across A549, HepG2, and HeLa cell lines, with percentage cell viability ranging from 11.15 ± 0.32 to 13.17 ± 2.37% at a concentration of 100 µg/mL. mdpi.comnih.gov In contrast, an extract from Xylaria vinacea SWUF18-2.3 showed high cytotoxic activity specifically against HeLa cells (42.65 ± 3.32% cell viability) but less activity against other lines tested. nih.gov

The following table summarizes some of the reported cytotoxicity data for Xylaria extracts which may contain this compound:

| Source Extract | Cell Line | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | Citation |

|---|---|---|---|---|

| Xylaria subintraflava SWUF16-11.1 | A549 | 100 | 13.16 ± 3.59 | mdpi.comnih.gov |

| Xylaria subintraflava SWUF16-11.1 | HepG2 | 100 | 11.15 ± 0.32 | mdpi.comnih.gov |

| Xylaria subintraflava SWUF16-11.1 | HeLa | 100 | 11.97 ± 1.28 | mdpi.comnih.gov |

| Xylaria subintraflava SWUF16-11.1 | PNT2 | 100 | 13.17 ± 2.37 | mdpi.comnih.gov |

| Xylaria vinacea SWUF18-2.3 | HeLa | 100 | 42.65 ± 3.32 | nih.gov |

Spirolactone compounds, including this compound, have also been noted for their cytotoxic activity towards HL-60 cells. researchgate.net

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies investigate how a compound interacts with specific enzymes, potentially altering their catalytic activity. Such studies are vital for understanding the molecular mechanisms by which a compound exerts its biological effects. While the provided search results mention enzyme inhibitory activities for other compounds, specific data on this compound's effects on enzyme inhibition or activation were not prominently found. Some studies mention evaluating other isolated compounds for activities such as β-glucuronidase and butyrylcholinesterase inhibitory activities. researchgate.net

Receptor Binding and Signaling Pathway Modulation Assessments

Receptor binding assays are used to study the interaction between a compound (ligand) and a target protein (receptor), providing insights into binding affinity and kinetics. giffordbioscience.comwikipedia.orgnih.govbmglabtech.com Signaling pathway modulation assessments explore how a compound influences the complex network of molecular interactions that regulate cellular processes. acs.orgnih.gov The search results did not provide specific information on this compound's direct interaction with receptors or its modulation of specific signaling pathways. However, the biological activities observed, such as effects on cellular proliferation and immune responses, suggest potential interactions with pathways regulating these processes.

Antimicrobial Activity Evaluations (e.g., against bacterial or fungal strains)

Immunomodulatory Effects (e.g., T-cell proliferation, cytokine production)

Immunomodulatory effects refer to a compound's ability to influence the immune system. This can include effects on immune cell proliferation, such as T-cell proliferation, and the production of cytokines, which are signaling molecules that regulate immune responses. thermofisher.comnih.govplos.org Spirolactones, a class of compounds that includes this compound, have been noted for showing potent immunosuppressive activities towards the proliferation of T cells. researchgate.net While specific studies on this compound's direct effects on T-cell proliferation or cytokine production were not detailed in the search results, the classification of related compounds as immunosuppressive suggests this as a potential area of activity for this compound. T-cell proliferation and cytokine production are key aspects of the adaptive immune response. thermofisher.comnih.govplos.org

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

Antioxidant capacity refers to a compound's ability to neutralize free radicals and reactive oxygen species (ROS), which can cause cellular damage. innovareacademics.innih.govresearchgate.net ROS modulation involves influencing the levels or activity of these reactive molecules within cells. Compounds with antioxidant properties may protect against oxidative stress, which is implicated in various diseases. innovareacademics.in this compound has been reported to display antioxidant activity. core.ac.uk Extracts from Xylaria species containing this compound have also shown antioxidant activities, which have been correlated with their total phenolic content. mdpi.comnih.gov Assays such as DPPH and ABTS scavenging activities are commonly used to measure antioxidant capacity. nih.govnih.govresearchgate.net For example, extracts from Xylaria vinacea SWUF18-2.3, which had the highest total phenolic content, also showed the highest antioxidant activities with IC50 values of 0.194 ± 0.031 mg/mL for the DPPH assay and 0.020 ± 0.004 mg/mL for the ABTS assay. nih.gov While these results are for crude extracts, they suggest that compounds present, potentially including this compound, contribute to the observed antioxidant effects.

The following table summarizes some of the reported antioxidant activity data for Xylaria extracts which may contain this compound:

| Source Extract | Assay | IC50 (mg/mL) (Mean ± SD) | Correlation with Total Phenolic Content | Citation |

|---|---|---|---|---|

| Xylaria vinacea SWUF18-2.3 | DPPH | 0.194 ± 0.031 | High | nih.gov |

| Xylaria vinacea SWUF18-2.3 | ABTS | 0.020 ± 0.004 | High | nih.gov |

Modulation of ROS levels can impact various cellular processes and is a key aspect of antioxidant activity. innovareacademics.inresearchgate.net

Molecular Mechanism of Action Investigations

Investigations into the molecular mechanisms by which this compound exerts its effects are a critical aspect of pre-clinical research. While comprehensive data specifically on this compound remains an active area of study, some potential pathways have been suggested based on its structural class and preliminary observations.

Identification and Validation of Cellular and Molecular Targets

Direct identification and validation of specific cellular and molecular targets for this compound are areas requiring further detailed investigation. However, one study has suggested that this compound may act through a mechanism involving the inhibition of mTOR (mammalian target of rapamycin), leading to autophagy unibo.it. This proposed mechanism distinguishes this compound from other bioactive compounds like taxoids, which typically induce apoptosis by targeting tubulin unibo.it. Further research is needed to validate mTOR as a direct target and to identify other potential cellular or molecular components with which this compound interacts.

Elucidation of Signal Transduction Pathway Perturbations

The potential involvement of mTOR inhibition suggests that this compound could perturb signal transduction pathways downstream of mTOR. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, integrating signals from growth factors, nutrients, and energy status nih.gov. Perturbations in this pathway can influence various cellular processes, including protein synthesis and degradation (via autophagy). Elucidating the specific downstream effects of this compound-mediated mTOR modulation on these complex signaling cascades requires dedicated studies utilizing techniques such as phosphoproteomics and pathway-specific reporter assays. Signal transduction pathways involve a series of molecular events initiated by a signal binding to a receptor, leading to changes within the cell pressbooks.publongdom.orgwikipedia.org.

Protein-Ligand Interaction Studies (e.g., using biophysical methods)

Specific protein-ligand interaction studies detailing the binding of this compound to its potential targets, such as mTOR or other cellular proteins, have not been extensively reported in the available literature. Biophysical methods, such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), are commonly employed to characterize protein-ligand interactions, providing insights into binding affinity, stoichiometry, and kinetics nih.govnih.govuni-leipzig.de. Applying these techniques to study this compound's interaction with proposed or identified targets would be crucial for understanding its molecular mechanism at a structural level.

Modulation of Gene Expression and Protein Synthesis

Modulation of gene expression and protein synthesis is a common outcome of altered signal transduction pathways, including the mTOR pathway nih.gov. Inhibition of mTOR can impact the translation of specific mRNAs and influence the expression of genes related to cell growth, metabolism, and autophagy nih.gov. While the general concept of gene expression modulation by bioactive compounds is well-established nih.govresearchgate.net, specific data on how this compound influences gene expression and protein synthesis profiles in relevant cellular models is limited. Studies utilizing transcriptomics and proteomics would be necessary to comprehensively assess the impact of this compound on cellular gene and protein landscapes.

In Vivo Pre-clinical Model Studies

In vivo pre-clinical studies are essential to evaluate the efficacy of a compound in a complex biological system and to understand its potential therapeutic applications. While this compound is a known natural product, detailed reports on its efficacy in established animal models of specific diseases appear to be scarce in the readily available literature. Animal models play a crucial role in pre-clinical drug development, allowing for the study of disease progression and the assessment of potential therapies in a living system atlantic-bone-screen.comresearchgate.netunmhealth.orgfrontiersin.org.

Pharmacological and Pharmacokinetic Assessments Pre Clinical

In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Pre-clinical Models

ADME studies describe the journey of a drug through the body, encompassing how it enters the systemic circulation, where it travels, how it is chemically altered, and how it is removed. These studies are performed using both in vitro (cell-based or biochemical assays) and in vivo (animal model) systems to provide a comprehensive understanding of a compound's disposition.

Membrane Permeability and Absorption Rate Determination

Assessment of membrane permeability is a key aspect of understanding how well a compound can cross biological barriers to reach systemic circulation and target tissues. For orally administered compounds, intestinal absorption is critical, influenced by factors such as solubility, gastric emptying time, chemical stability in the gastrointestinal tract, and the ability to permeate the intestinal wall. In vitro assays, such as those using Caco-2 or MDCK cell lines, are commonly employed to predict intestinal permeability. In vivo studies in animal models help determine the actual absorption rate and extent following administration by different routes.

Tissue Distribution and Bioavailability Profiles

Once absorbed, a compound is distributed throughout the body via the bloodstream to various tissues and organs. Tissue distribution studies, often conducted in pre-clinical animal models, aim to determine the concentration of the compound in different tissues over time. This provides insight into which organs might be exposed to the compound and to what extent. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation in an unchanged form. It is a critical parameter, particularly for orally administered drugs, as it reflects the combined effects of absorption and first-pass metabolism.

Metabolic Fate and Metabolite Identification

Metabolism is the process by which the body chemically modifies compounds, primarily through enzymatic reactions, often in the liver. These transformations can inactivate the parent compound, convert it into active metabolites, or facilitate its excretion. Identifying the metabolic pathways and the structures of the resulting metabolites is essential for understanding a compound's clearance and assessing the potential for drug-drug interactions or the formation of toxic byproducts. In vitro systems like liver microsomes, S9 fractions, and hepatocytes are widely used for metabolic stability and metabolite identification studies.

Excretion Pathways and Clearance Rates

Excretion is the removal of the compound and its metabolites from the body. The primary routes of excretion are typically through the kidneys (in urine) and the liver (in bile, leading to fecal excretion). Other routes, such as excretion in sweat, tears, or exhaled air, are usually less significant. Determining the major excretion pathways and the rate of clearance from the body is crucial for predicting a compound's half-life and designing appropriate dosing regimens. In vivo studies in animals help quantify the amount of compound and metabolites excreted in urine and feces over time.

Microsomal Stability and Cytochrome P450 Inhibition Studies

Microsomal stability assays are in vitro studies that assess the susceptibility of a compound to metabolism by enzymes present in liver microsomes, particularly cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. These studies provide an estimate of a compound's intrinsic clearance and can help predict its metabolic half-life in vivo.

Cytochrome P450 inhibition studies are conducted to determine if a compound inhibits the activity of specific CYP enzymes. Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by the same enzymes, potentially causing increased plasma concentrations and adverse effects of the co-administered drug. In vitro assays using human liver microsomes or recombinant human CYP enzymes are routinely used to assess the inhibitory potential of a compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Computational ADMET Prediction Models

Computational methods and in silico models are increasingly used in the early stages of drug discovery to predict ADMET properties based on a compound's chemical structure. These models utilize various algorithms and databases of known compounds to estimate parameters such as absorption, distribution, metabolism, excretion, and potential toxicity. While computational predictions can be a valuable tool for prioritizing compounds and guiding experimental studies, they are generally used as a preliminary screening tool and require experimental validation.

Pre-formulation Development for In Vivo Administration

Pre-formulation studies are a critical initial phase in the development of a pharmaceutical compound for in vivo administration. These studies aim to characterize the physicochemical properties of a drug substance, both alone and in combination with potential excipients, to inform the design of stable, effective, and bioavailable dosage forms ctdbase.orgnih.govchem960.comchemspider.com. Key properties investigated during pre-formulation include solubility, stability, solid-state characteristics (such as polymorphism and crystallinity), particle size, and compatibility with various formulation components ctdbase.orgnih.govchem960.comchemspider.comctdbase.orgthegoodscentscompany.comcore.ac.uk. Understanding these characteristics is essential for predicting a drug's behavior in vivo, including its absorption, distribution, metabolism, and excretion ctdbase.orgchem960.commolport.com.

For compounds intended for in vivo use, pre-formulation work guides decisions on appropriate routes of administration and the selection of suitable formulation strategies to overcome potential challenges such as poor solubility or instability ctdbase.orgnih.govthegoodscentscompany.commolport.comcam.ac.uk. For instance, drugs with low aqueous solubility may require the use of solubilizers, particle size reduction techniques, or lipid-based formulations to enhance dissolution and absorption ctdbase.orgmolport.comcam.ac.uk. Similarly, assessing a compound's stability under various environmental conditions (temperature, humidity, light) and in different pH environments or biological fluids is crucial for determining appropriate storage conditions and selecting stabilizing excipients thegoodscentscompany.comwikidata.org.

In the context of Longianone, information specifically detailing its pre-formulation development for in vivo administration within the available search results is limited. One source notes that this compound, along with related compounds, showed low stability. The synthesis and physical properties of this compound have been subjects of study. However, detailed research findings, including specific quantitative data on its solubility across different media, degradation kinetics under various stress conditions, solid-state characterization relevant to formulation, or compatibility studies with common pharmaceutical excipients for in vivo dosage forms, were not found in the consulted literature.

Computational Chemistry and Chemoinformatics Applications

Quantum Chemical Calculations for Mechanistic Insight

Quantum chemical calculations, particularly density functional theory (DFT), are powerful tools for exploring reaction mechanisms, transition states, and spectroscopic properties of organic molecules. publish.csiro.aursc.orgnrel.gov

Elucidation of Reaction Mechanisms (e.g., radical cyclizations, bond formation)

Quantum chemical calculations have been employed to gain insight into the chemistry involved in the synthesis of Longianone, particularly focusing on radical cyclization reactions. Investigations into the cyclization of acyl radicals, which can be generated from aldehydes, have been studied computationally. publish.csiro.aupublish.csiro.au These studies provide understanding into how these reactions proceed to form spirocyclic systems, such as the 1,7-dioxaspiro rsc.orgrsc.orgnonane core found in this compound. publish.csiro.aupublish.csiro.au Computational techniques help in understanding the nuances of potential energy surfaces and various possible reaction pathways under kinetic control. rsc.org The study of intramolecular homolytic addition reactions of acyl and oxyacyl radicals using computational methods helps to understand the factors governing their reactivity and competing reaction pathways, such as decarbonylation. rsc.org

Transition State Analysis and Kinetic Rate Constant Predictions

Computational studies allow for the analysis of transition states in chemical reactions, providing crucial information about activation energies and reaction pathways. For radical cyclizations relevant to this compound synthesis, computational methods have been used to calculate activation energies and predict kinetic rate constants. rsc.org These calculations can provide valuable kinetic data for intramolecular reactions of radicals, showing good agreement with experimental data where available. rsc.org Transition state structures and their energies help to explain the observed stereochemical outcomes and the relative propensities of different reaction pathways. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, ECD)

Computational methods can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra. schrodinger.com These predictions are valuable for structure elucidation and confirmation, especially for complex natural products like this compound. While specific computational studies predicting the NMR or ECD spectra of this compound were not prominently found in the search results, the capability exists and is widely used in organic chemistry for structure determination and conformational analysis. schrodinger.comnih.gov Computational prediction of NMR parameters can aid in assigning experimental signals and understanding conformational effects. schrodinger.comnih.gov Similarly, ECD spectra predictions can be used to determine the absolute stereochemistry of chiral molecules without requiring crystallization for X-ray diffraction. schrodinger.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interactions between molecules, such as a small molecule ligand and a protein target.

Analysis of Conformational Landscapes and Flexibility

Molecular dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and how they interact with their environment or biological targets over time. Analyzing the conformational landscape of a molecule like this compound is important because the shape and flexibility of a molecule can influence its reactivity and binding to biological macromolecules. While no specific molecular dynamics studies focused solely on this compound were found, this technique is often used in conjunction with molecular docking to get a more complete picture of ligand-protein interactions and to account for the flexibility of both the ligand and the protein. researchgate.net

In Silico Prediction of Bioactivity and Toxicity Profiles

In silico prediction methods are widely used to estimate various biological and toxicological properties of compounds based on their chemical structure. researchgate.netfrontiersin.org These methods leverage computational models, often built using machine learning and quantitative structure-activity relationship (QSAR) approaches, to predict endpoints such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological activities. researchgate.netfrontiersin.orgnih.govdergipark.org.tr

Predicting bioactivity involves using computational models to estimate the likelihood of a compound interacting with specific biological targets or exhibiting certain pharmacological effects. researchgate.netdergipark.org.tr These predictions can help prioritize compounds for experimental testing, saving time and resources. Similarly, in silico toxicity prediction aims to forecast potential adverse effects, such as mutagenicity, carcinogenicity, or organ-specific toxicity, allowing for early identification and deselection of potentially harmful compounds. researchgate.netfrontiersin.orgnih.govdergipark.org.tr

While the PubChem entry for Longifolonine (this compound) lists some general biological activities, these appear to be based on experimental observations rather than in silico predictions. amanote.com No specific research findings detailing the in silico prediction of this compound's bioactivity spectrum or its toxicity profile were found in the conducted search.

However, given the availability of numerous in silico tools and databases for property prediction, this compound could be subjected to such analyses. Computational tools could estimate its ADMET properties, predict potential interactions with various protein targets based on structural similarity to known ligands, or assess its likelihood of exhibiting certain toxicological endpoints using predictive models trained on large datasets of known compounds. researchgate.netfrontiersin.orgnih.govdergipark.org.trnih.gov These predictions would provide valuable theoretical data to guide further experimental investigations into this compound's biological effects and safety.

Due to the limited specific information available in the search results concerning the application of cheminformatics for library design or virtual screening with this compound, and the in silico prediction of its bioactivity and toxicity, detailed data tables for these specific applications are not provided. The computational studies found focused on the synthesis mechanism rather than the properties of the final compound in a biological context.

Analog Design, Lead Optimization, and Synthetic Biology Applications

Rational Design Principles for Longianone Analogs

Rational analog design is a disciplined approach in medicinal chemistry that focuses on creating new molecules with improved properties based on an understanding of the lead compound's structure and activity. researchgate.net For a complex natural product like this compound, whose absolute configuration has been confirmed, the design of analogs is guided by several core principles. researchgate.net The goal is to systematically modify the this compound scaffold to probe structure-activity relationships (SAR), ultimately enhancing potency, selectivity, and drug-like properties. researchgate.net

Key principles for designing this compound analogs include:

Scaffold Preservation and Modification: The core heterocyclic system of this compound is a primary determinant of its chemical character. Initial analog design often involves retaining this core while modifying peripheral functional groups. Modifications might include altering the oxidation state of ketones, epoxides, or hydroxyl groups to understand their contribution to biological activity.

Functional Group Interrogation: Each functional group on the this compound molecule, such as the enone system and the spirocyclic ether, represents a potential point of interaction with a biological target. Analogs are designed to test the importance of these groups through their removal, replacement, or modification. For example, reducing the ketone or opening the ether ring would provide critical information about their roles.

Stereochemical Control: The three-dimensional arrangement of atoms is crucial for biological activity. researchgate.net The design of diastereomers or enantiomers of this compound is a fundamental strategy to determine the optimal stereochemistry for target engagement.

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule, such as additional rings or double bonds, can lock the analog into a more biologically active conformation, potentially increasing potency and selectivity.

Strategies for Lead Optimization and Potency Enhancement

Lead optimization is the iterative process of refining a promising lead compound, such as this compound, to create a preclinical drug candidate. researchgate.netpion-inc.com This phase aims to improve multiple parameters concurrently, including therapeutic efficacy, target selectivity, and pharmacokinetic properties. pion-inc.com The process involves cycles of chemical synthesis, biological testing, and analysis to build a comprehensive understanding of the molecule's SAR. researchgate.netpion-inc.com

Scaffold hopping and bioisosteric replacement are powerful strategies used to generate novel intellectual property and improve the properties of a lead compound. capes.gov.brnih.gov